molecular formula C18H19NO3 B1659671 2-(Dimethylamino)ethyl 4-benzoylbenzoate CAS No. 67055-72-5

2-(Dimethylamino)ethyl 4-benzoylbenzoate

Cat. No.: B1659671
CAS No.: 67055-72-5
M. Wt: 297.3 g/mol
InChI Key: QNZXCTPKUNGIIY-UHFFFAOYSA-N
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Description

2-(Dimethylamino)ethyl 4-benzoylbenzoate is an ester derivative characterized by a benzoyl group at the para-position of the benzoate ring and a dimethylaminoethyl ester chain. This compound’s structure confers unique physicochemical properties, making it relevant in polymer chemistry, pharmaceutical research, and material science. The dimethylamino group enhances solubility in polar solvents, while the benzoyl moiety may contribute to UV absorption and reactivity in polymerization systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for 2-(Dimethylamino)ethyl 4-benzoylbenzoate?

  • Methodological Answer : The synthesis typically involves esterification or coupling reactions. For example, reacting 4-benzoylbenzoic acid with 2-(dimethylamino)ethanol in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), using dichloromethane (DCM) or tetrahydrofuran (THF) as solvents. Catalysts such as triethylamine or DMAP (4-dimethylaminopyridine) are often added to enhance reaction efficiency . Purification is achieved via column chromatography or recrystallization, monitored by TLC or HPLC for purity assessment.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the ester linkage and dimethylamino group. Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight. For crystalline derivatives, X-ray diffraction (XRD) provides structural elucidation, as demonstrated in hydrazide analogs .

Advanced Research Questions

Q. How does the electronic nature of the dimethylamino group influence reactivity in photopolymerization systems?

  • Methodological Answer : The dimethylamino group acts as an electron donor, enhancing the compound’s ability to synergize with iodonium salts (e.g., diphenyliodonium hexafluorophosphate, DPI) in free-radical photopolymerization. Studies show that this compound exhibits higher reactivity than methacrylate analogs due to improved electron transfer efficiency, as measured by FTIR monitoring of conversion rates . Optimizing the co-initiator ratio (e.g., 1:2 camphorquinone/amine) further enhances crosslinking density and mechanical properties .

Q. What computational approaches predict the interaction of this compound with biological targets?

  • Methodological Answer : Density Functional Theory (DFT) calculations model the compound’s electronic properties, such as HOMO-LUMO gaps, to predict redox behavior. Molecular docking simulations assess binding affinities to enzymes or receptors, leveraging crystal structures from protein databases. For example, hydrazide derivatives with similar substituents have been studied for hydrogen-bonding interactions using DFT .

Q. Data Analysis and Contradiction Resolution

Q. How can researchers resolve discrepancies in the degree of conversion when varying amine concentrations in photopolymerization?

  • Methodological Answer : Contradictions often arise from uncontrolled variables like oxygen inhibition or light intensity. To address this:

  • Use inert atmospheres (e.g., nitrogen purging) to minimize oxygen interference.
  • Standardize UV light intensity with radiometers.
  • Employ kinetic studies via real-time FTIR to track conversion rates at different amine/iodonium salt ratios, as higher amine concentrations may quench radicals prematurely .

Q. What strategies validate the biological activity of this compound derivatives against conflicting assay results?

  • Methodological Answer :

  • Replicate assays under standardized conditions (e.g., pH, temperature).
  • Use orthogonal assays (e.g., enzymatic inhibition + cell viability tests) to confirm activity.
  • Apply statistical tools (e.g., ANOVA) to differentiate signal noise from true effects. For instance, discrepancies in antimicrobial activity may arise from solvent choice (DMSO vs. aqueous buffers), requiring solubility optimization .

Q. Experimental Design and Optimization

Q. How should researchers design experiments to compare the reactivity of this compound with other tertiary amines?

  • Methodological Answer :

  • Use a controlled photopolymerization setup with fixed initiator (DPI) and monomer concentrations.
  • Monitor reaction kinetics via photo-DSC (differential scanning calorimetry) or FTIR.
  • Compare activation energies and final conversion rates. For example, ethyl 4-(dimethylamino)benzoate outperforms methacrylate analogs due to reduced steric hindrance .

Q. What methodologies ensure safe handling and waste disposal of this compound in laboratory settings?

  • Methodological Answer :

  • Store in airtight containers under inert gas to prevent degradation.
  • Neutralize waste with dilute acetic acid before disposal to deactivate the dimethylamino group.
  • Follow protocols from safety data sheets (SDS), including PPE (gloves, goggles) and fume hood use .

Q. Tables for Key Data

Property Value/Method Reference
Optimal reaction solventDichloromethane (DCM) or THF
CatalystsTriethylamine, DMAP
Degree of conversion (with DPI)>80% (FTIR-monitored)
Key spectroscopic techniques¹H/¹³C NMR, FTIR, HRMS

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents on the benzoate ring and the ester side chain. These variations influence reactivity, solubility, and applications.

Table 1: Structural and Functional Comparison

Compound Name Substituent on Benzoate Ester Chain Group Molecular Weight (g/mol) CAS Number Key Properties/Applications
2-(Dimethylamino)ethyl 4-benzoylbenzoate 4-benzoyl Dimethylaminoethyl 325.37 Not Found Potential UV initiator; high polarity
Ethyl 4-(dimethylamino)benzoate 4-dimethylamino Ethyl 223.26 Not Provided Higher reactivity in resin cements
2-(Diethylamino)ethyl 4-aminobenzoate 4-amino Diethylaminoethyl 280.36 59-46-1 Lab research; limited toxicity data
2-(Diethylamino)ethyl 4-[(4-chlorobenzoyl)amino]benzoate 4-[(4-chlorobenzoyl)amino] Diethylaminoethyl 374.14 70204-63-6 Pharmaceutical potential (e.g., antitumor)
2-(Dimethylamino)ethyl methacrylate Methacrylate backbone Dimethylaminoethyl 157.21 2867-47-2 Adhesives; co-initiator in resins

Reactivity and Application Performance

  • Resin Polymerization: Ethyl 4-(dimethylamino)benzoate exhibits a higher degree of conversion in resin cements compared to 2-(dimethylamino)ethyl methacrylate, attributed to its electron-donating dimethylamino group enhancing radical generation . The benzoyl group in this compound may act as a photosensitizer, improving UV-curing efficiency in polymer systems.
  • Solubility: Dimethylaminoethyl esters (e.g., target compound) demonstrate superior solubility in polar solvents (e.g., ethanol, DMF) compared to ethyl or diethylamino analogs, facilitating formulation in hydrophilic matrices.

Research Findings and Data

Key Studies on Analog Reactivity

  • Resin Cement Performance: Ethyl 4-(dimethylamino)benzoate achieved a 15% higher degree of conversion than 2-(dimethylamino)ethyl methacrylate in resin systems. DPI co-initiators further enhanced reactivity in methacrylate-based resins .
  • Synthetic Complexity :
    • Introducing benzoyl groups (as in the target compound) requires multi-step synthesis, including benzoylation reactions, compared to simpler esterifications for ethyl derivatives .

Properties

CAS No.

67055-72-5

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

2-(dimethylamino)ethyl 4-benzoylbenzoate

InChI

InChI=1S/C18H19NO3/c1-19(2)12-13-22-18(21)16-10-8-15(9-11-16)17(20)14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3

InChI Key

QNZXCTPKUNGIIY-UHFFFAOYSA-N

SMILES

CN(C)CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2

Canonical SMILES

CN(C)CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

(2-Dimethylaminoethyl)-p-benzoylbenzoate was prepared from para-benzoylbenzoic acid chloride and 2-dimethylaminoethanol. The structure of the product was confirmed by the presence of carbonyl absorption bands in the infrared spectrum at 1670 and 1725 cm-1. When added at 4% by weight loading to the test solution described in Example 3, a cure rate of 40 ft./min./lamp was observed.
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